molecular formula C22H14Cl2FN3O3 B1665857 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide CAS No. 257892-33-4

N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide

Cat. No. B1665857
M. Wt: 458.3 g/mol
InChI Key: DPHDSIQHVGSITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602890B2

Procedure details

5 g (38 mmol) anhydrous aluminium chloride is introduced into 50 ml ethane-1,2,-dithiol. A solution of 4.7 g of N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide (10 mmol) in 50 ml of dichloromethane is added at 0° C. The mixture is stirred at 0° C. for 4 hours. 50 ml of 10% hydrochloric acid is added dropwise at from 0 to 10° C. with stirring. The crystallizing product is isolated, washed with water and dried at 20° C. A pure product is obtained by recrystallization from ethanol (180 ml).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C(S)CS.[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:40])[C:15]=1[NH:16][C:17](=[O:39])[C:18]([C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([O:29]C)[CH:27]=2)[N:22]([CH2:31][C:32]2[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=2)[CH:21]=1)=[O:19].Cl>ClCCl>[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:40])[C:15]=1[NH:16][C:17](=[O:39])[C:18]([C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:29])[CH:27]=2)[N:22]([CH2:31][C:32]2[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=2)[CH:21]=1)=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CS)S
Step Two
Name
N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide
Quantity
4.7 g
Type
reactant
Smiles
ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)OC)CC1=CC=C(C=C1)F)=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The crystallizing product is isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 20° C
CUSTOM
Type
CUSTOM
Details
A pure product is obtained by recrystallization from ethanol (180 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)O)CC1=CC=C(C=C1)F)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.